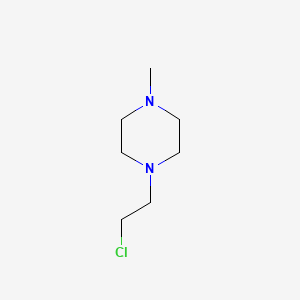

1-(2-Chloroethyl)-4-methylpiperazine

Beschreibung

BenchChem offers high-quality 1-(2-Chloroethyl)-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloroethyl)-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDYRFNCTJFNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine from N-methylpiperazine

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-chloroethyl)-4-methylpiperazine, a crucial intermediate in the pharmaceutical industry. The document delves into the underlying reaction mechanisms, offers detailed, field-tested experimental protocols, and discusses critical aspects of purification and analysis. By explaining the causality behind experimental choices, this guide aims to equip researchers with the knowledge to not only replicate the synthesis but also to optimize it for their specific needs, ensuring high yield and purity. Safety considerations integral to handling the involved reagents are also thoroughly addressed.

Introduction: The Significance of 1-(2-Chloroethyl)-4-methylpiperazine

1-(2-Chloroethyl)-4-methylpiperazine is a key building block in the synthesis of a multitude of pharmaceutical compounds.[1][2][3] Its structure, featuring a reactive chloroethyl group and a tertiary amine within a piperazine ring, makes it a versatile synthon for introducing the N-methylpiperazine moiety into larger molecules.[4] This structural motif is prevalent in a variety of therapeutic agents, including antipsychotics, antidepressants, and other central nervous system (CNS) acting drugs.[4][5] The N-methylpiperazine group often enhances the pharmacokinetic and pharmacodynamic properties of a drug, such as improving solubility and target affinity.[4]

The synthesis of this intermediate from N-methylpiperazine and a suitable two-carbon electrophile is a common yet nuanced process. A primary challenge lies in controlling the selectivity of the reaction to favor monosubstitution over the formation of the disubstituted byproduct.[5][6] This guide will explore the strategic considerations for achieving high selectivity and purity.

Reaction Mechanism and Stoichiometric Considerations

The core of the synthesis is a nucleophilic substitution reaction where the secondary amine of N-methylpiperazine attacks an electrophilic two-carbon synthon. While various reagents can be used, 1-bromo-2-chloroethane is a frequently employed and effective choice.[7][8]

The Nucleophilic Substitution Pathway

The reaction proceeds via an SN2 mechanism. The more nucleophilic secondary amine of N-methylpiperazine attacks the carbon atom bonded to the bromine in 1-bromo-2-chloroethane. Bromine is a better leaving group than chlorine, which dictates the regioselectivity of the initial substitution.

Caption: Reaction mechanism for the synthesis of 1-(2-Chloroethyl)-4-methylpiperazine.

Controlling Selectivity: The Challenge of Disubstitution

A significant hurdle in this synthesis is the potential for the newly formed tertiary amine in the product to react further with another molecule of 1-bromo-2-chloroethane, leading to a quaternary ammonium salt, or for a second molecule of N-methylpiperazine to react with the chloroethyl group of the product, forming a disubstituted piperazine byproduct.[6][9] The formation of the 1,4-disubstituted piperazine byproduct is a common impurity.[9]

To mitigate this, careful control of stoichiometry is paramount.[9] Using an excess of the alkylating agent, 1-bromo-2-chloroethane, can favor the desired monosubstitution.[8] However, this must be balanced to avoid excessive waste and potential purification challenges.

Detailed Experimental Protocol

This section provides a robust, step-by-step methodology for the synthesis of 1-(2-chloroethyl)-4-methylpiperazine.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight | Quantity | Notes |

| N-Methylpiperazine | 109-01-3 | 100.16 g/mol | 0.72 mol (80 mL) | Flammable and corrosive.[10][11] |

| 1-Bromo-2-chloroethane | 107-04-0 | 143.42 g/mol | 1.80 mol (150 mL) | Toxic and suspected carcinogen.[12] |

| Acetone | 67-64-1 | 58.08 g/mol | 300 mL | Highly flammable. |

| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | 36.3 g | Corrosive. |

| Deionized Water | 7732-18-5 | 18.02 g/mol | 770 mL | |

| Absolute Ethanol | 64-17-5 | 46.07 g/mol | 250 mL | Flammable. |

Step-by-Step Procedure

This protocol is adapted from established methods and optimized for laboratory scale.[8]

-

Reaction Setup: In a well-ventilated fume hood, equip a suitable reaction vessel (e.g., a 2L three-necked round-bottom flask) with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Initial Charging: To the reactor, add 1-bromo-2-chloroethane (150 mL, 1.80 mol), N-methylpiperazine (80 mL, 0.72 mol), and acetone (300 mL).[8] Begin stirring the mixture.

-

Base Addition: Prepare a solution of sodium hydroxide (36.3 g) in deionized water (770 mL). Slowly add this solution to the reaction mixture via the dropping funnel.[8]

-

Temperature Control: Maintain the reaction temperature between 20-25°C throughout the addition of the sodium hydroxide solution.[8] An ice-water bath may be necessary to control any exotherm.

-

Reaction Monitoring: Stir the reaction mixture for 9-10 hours at 20-25°C.[8] Monitor the progress of the reaction by Gas Chromatography (GC) to confirm the complete consumption of the starting material, N-methylpiperazine.[8]

-

Work-up and Isolation:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure until only a solid residue remains.[8]

-

Dissolve the solid residue in acetone (250 mL) and filter to remove any inorganic salts.[8]

-

Reduce the volume of the filtrate by approximately half (to about 120 mL) by distillation under reduced pressure.[8]

-

Pour the remaining liquid into absolute ethanol (250 mL) and allow it to stand for crystallization.[8]

-

Collect the crystalline product by suction filtration.

-

-

Drying: Dry the obtained crystals to a constant weight. The expected product is N-methyl-N'-(2-chloroethyl)piperazine.[8] A typical yield for this procedure is around 63.5%.[8]

Caption: A flowchart illustrating the experimental workflow for the synthesis.

Purification and Characterization

Ensuring the purity of 1-(2-chloroethyl)-4-methylpiperazine is critical for its use in subsequent pharmaceutical syntheses.[6]

Purification Strategies

-

Recrystallization: As described in the protocol, recrystallization from a suitable solvent system like ethanol is an effective method for purifying the final product.[9]

-

Column Chromatography: For removing less polar impurities, such as the 1,4-disubstituted piperazine byproduct, column chromatography can be employed.[9] A carefully selected solvent system will allow for the separation of the desired monosubstituted product from byproducts.[9]

-

Conversion to Hydrochloride Salt: The free base can be converted to its hydrochloride salt to facilitate purification and improve stability. This is achieved by dissolving the free base in a suitable solvent and adding a solution of HCl.[9] The resulting precipitate can then be collected and recrystallized.[9]

Analytical Characterization

Robust analytical methods are essential to confirm the identity and purity of the synthesized compound.

| Analytical Technique | Purpose | Key Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring.[5][6] | A primary challenge is the lack of a strong UV chromophore, which can be addressed by using low wavelengths for detection or through derivatization.[6] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities.[6] | Useful for separating the main compound from starting materials and byproducts.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | 1H and 13C NMR will provide a detailed map of the molecule's structure. |

| Infrared (IR) Spectroscopy | Functional group identification. | Can confirm the presence of key functional groups and the absence of starting materials. |

Safety and Handling

The reagents used in this synthesis are hazardous and require careful handling in a controlled laboratory environment.

-

N-Methylpiperazine: Flammable liquid and vapor. Causes severe skin burns and eye damage.[10][11] It is also harmful if inhaled or in contact with skin.[10][13]

-

1-Bromo-2-chloroethane: Toxic if swallowed and harmful in contact with skin or if inhaled.[12] It is a suspected carcinogen and causes skin and serious eye irritation.[12]

-

Sodium Hydroxide: Causes severe skin burns and eye damage.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14] All manipulations should be performed in a well-ventilated fume hood.[12][14]

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of 1-(2-chloroethyl)-4-methylpiperazine from N-methylpiperazine is a fundamental process in medicinal chemistry. By understanding the underlying reaction mechanism, carefully controlling reaction parameters, and employing robust purification and analytical techniques, researchers can reliably produce this valuable intermediate with high purity. The insights and detailed protocols provided in this guide serve as a comprehensive resource for scientists and professionals in the field of drug development, enabling them to confidently and safely perform and optimize this important synthesis.

References

-

Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses - Benchchem. 9

-

A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives - Benchchem. 6

-

N-METHYLPIPERAZINE FOR SYNTHESIS MSDS | CAS 109-01-3 MSDS - Loba Chemie. 10

-

Supplementary Material - The Royal Society of Chemistry. 7

-

PREPARATION OF 1-AMINO-4-METHYLPIPERAZINE. 15

-

Preparation of 1-amino-4-methylpiperazine - ResearchGate. 16

-

Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide to Reaction Products and Structures - Benchchem. 5

-

CN102101847B - Method for preparing N-methyl-N'-(2-chloroethyl)piperazine - Google Patents. 8

-

SAFETY DATA SHEET - Thermo Fisher Scientific. 14

-

SAFETY DATA SHEET - Fisher Scientific. 11

-

CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents. 17

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. 18

-

Analytical Methods - RSC Publishing. 19

-

SAFETY DATA SHEET - Fisher Scientific. 12

-

OT-4766 - Safety Data Sheet. 20

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. 21

-

1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride | 5753-26-4 - Sigma-Aldrich.

-

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112. 22

-

A Review on Analytical Methods for Piperazine Determination.

-

Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC. 4

-

1-(2-Chloroethyl)-4-methylpiperazine | C7H15ClN2 | CID 413791 - PubChem - NIH. 1

-

39123-20-1 | 1-(2-Chloroethyl)-4-methylpiperazine - ChemScene. 2

-

1-(2-Chloroethyl)-4-methylpiperazine - MySkinRecipes. 3

-

CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents. 23

-

Synthesis of new amides of the N-methylpiperazine series | Request PDF - ResearchGate. 24

-

1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem - NIH. 13

-

CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents. 25

-

1-(2-chloroethyl)-4-methylpiperazine hydrochloride | Sigma-Aldrich. 26

Sources

- 1. 1-(2-Chloroethyl)-4-methylpiperazine | C7H15ClN2 | CID 413791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1-(2-Chloroethyl)-4-methylpiperazine [myskinrecipes.com]

- 4. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. CN102101847B - Method for preparing N-methyl-N'-(2-chloroethyl)piperazine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. PREPARATION OF 1-AMINO-4-METHYLPIPERAZINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 16. researchgate.net [researchgate.net]

- 17. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents [patents.google.com]

- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 20. combi-blocks.com [combi-blocks.com]

- 21. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]

- 22. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 26. 1-(2-chloroethyl)-4-methylpiperazine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 1-(2-Chloroethyl)-4-methylpiperazine: Properties, Reactivity, and Applications

Abstract

1-(2-Chloroethyl)-4-methylpiperazine is a pivotal bifunctional reagent in modern organic synthesis, particularly within the pharmaceutical industry. Its structure, which combines the versatile N-methylpiperazine scaffold with a reactive chloroethyl side chain, makes it an essential building block for a diverse array of complex molecules and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its chemical properties, core reactivity, and synthetic applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the mechanistic nuances of its reactions, provide detailed experimental protocols, and address common challenges to optimize its use in the laboratory.

Core Chemical Identity and Physicochemical Properties

1-(2-Chloroethyl)-4-methylpiperazine, often used as its hydrochloride or dihydrochloride salt to improve stability and handling, is a cornerstone intermediate.[1] The molecule's utility is derived from the interplay between the nucleophilic tertiary amines of the piperazine ring and the electrophilic carbon of the chloroethyl group.

Table 1: Physicochemical Properties of 1-(2-Chloroethyl)-4-methylpiperazine and its Salts

| Property | 1-(2-Chloroethyl)-4-methylpiperazine | 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride | 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride |

| Molecular Formula | C₇H₁₅ClN₂[2] | C₇H₁₆Cl₂N₂[3] | C₇H₁₇Cl₃N₂[4] |

| Molecular Weight | 162.66 g/mol [2] | 199.12 g/mol [1] | 235.58 g/mol |

| CAS Number | 39123-20-1[5] | 126055-32-1[1] | 5753-26-4 |

| Appearance | - | - | Pale-yellow to Brown Solid |

| Primary Use | Research & Development, Chemical Intermediate[5] | Research & Development, Chemical Intermediate | Research & Development, Chemical Intermediate |

Fundamental Reactivity: A Tale of Two Mechanisms

The reactivity of the 2-chloroethyl group is central to the molecule's function as an alkylating agent. This reactivity is governed by two competing yet interconnected pathways: direct nucleophilic substitution and intramolecular cyclization. The prevailing mechanism is often dictated by the reaction conditions and the nature of the nucleophile.[6]

Direct Nucleophilic Substitution (SN2)

The chloroethyl group provides an electrophilic site susceptible to attack by a wide range of nucleophiles (Nu:⁻), such as amines, thiols, and alkoxides. In a classic bimolecular nucleophilic substitution (SN2) reaction, the nucleophile directly displaces the chloride leaving group. This pathway is generally favored by strong nucleophiles in polar aprotic solvents.[6]

Intramolecular Cyclization: The Aziridinium Ion Intermediate

A defining characteristic of β-chloroethylamines is their tendency to undergo intramolecular cyclization. The lone pair of electrons on the piperazine nitrogen can attack the adjacent carbon bearing the chlorine, displacing the chloride ion to form a highly strained and exceptionally reactive three-membered ring known as an aziridinium ion.[6]

This cyclization is often the rate-determining step, especially with weaker nucleophiles. The resulting aziridinium ion is a potent electrophile that is rapidly attacked by nucleophiles, leading to ring-opening and the formation of the final alkylated product. This mechanism is analogous to that of nitrogen mustards.[6]

Sources

- 1. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Chloroethyl)-4-Methylpiperazine | 39123-20-1 [chemicalbook.com]

- 3. 1-(2-Chloroethyl)-4-Methylpiperazine hydrochloride | 126055-32-1 [chemicalbook.com]

- 4. 5753-26-4|1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Chloroethyl)-4-methylpiperazine

Abstract

1-(2-Chloroethyl)-4-methylpiperazine is a key intermediate in the synthesis of numerous pharmacologically active compounds. Its purity and structural integrity are paramount for ensuring the desired outcome in multi-step synthetic pathways and for meeting regulatory standards in drug development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. We delve into the interpretation of spectral data, grounded in fundamental chemical principles, and provide field-proven, step-by-step protocols for data acquisition. This document is intended for researchers, chemists, and quality control professionals who require a robust understanding of how to verify the structure and identity of 1-(2-Chloroethyl)-4-methylpiperazine.

Introduction and Molecular Structure

1-(2-Chloroethyl)-4-methylpiperazine (CAS: 5753-26-4, Molecular Formula: C₇H₁₅ClN₂, Molecular Weight: 162.66 g/mol ) is a disubstituted piperazine derivative.[1][2] The molecule's structure features a piperazine ring, a flexible six-membered heterocycle, with a methyl group on one nitrogen (N-4) and a 2-chloroethyl group on the other (N-1). This combination of a tertiary amine, a secondary alkyl chloride, and a distinct saturated heterocyclic system gives rise to a unique spectroscopic fingerprint.

Accurate characterization is crucial for distinguishing it from potential side-products in its synthesis, such as the bis-alkylated product or unreacted starting materials. The following sections will detail the expected spectroscopic data and the underlying principles of interpretation.

Figure 1. Chemical structure of 1-(2-Chloroethyl)-4-methylpiperazine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3][4]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(2-Chloroethyl)-4-methylpiperazine, we expect signals corresponding to the methyl group, the piperazine ring protons, and the chloroethyl chain protons. The electron-withdrawing effects of the nitrogen atoms and the chlorine atom are key to predicting the chemical shifts (δ).

-

Methyl Protons (C7-H): These three protons are attached to a carbon adjacent to a nitrogen atom. They are expected to appear as a sharp singlet, as there are no adjacent protons to couple with.

-

Piperazine Ring Protons (C2/C6-H & C3/C5-H): Due to the piperazine ring's chair conformation and the different substituents on the two nitrogens, the four methylene groups are not chemically equivalent. The protons on C2 and C6 are adjacent to N1, while protons on C3 and C5 are adjacent to N4. This results in two distinct, broad multiplets.

-

Ethyl Protons (C8-H & C9-H): The two methylene groups of the ethyl chain will appear as two distinct triplets due to coupling with each other. The protons on C9, being directly attached to the carbon bearing the chlorine atom, will be significantly deshielded and appear further downfield. The protons on C8, adjacent to N1, will also be downfield but to a lesser extent.

Table 1: Predicted ¹H NMR Data for 1-(2-Chloroethyl)-4-methylpiperazine

| Atom Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

|---|---|---|---|---|

| H on C7 | ~2.2 - 2.3 | Singlet | 3H | Adjacent to electron-donating N-methyl group. |

| H on C3, C5 | ~2.3 - 2.5 | Multiplet | 4H | Piperazine ring protons adjacent to N-methyl group. |

| H on C2, C6 | ~2.5 - 2.7 | Multiplet | 4H | Piperazine ring protons adjacent to N-ethyl group. |

| H on C8 | ~2.7 - 2.8 | Triplet | 2H | Deshielded by adjacent N1 atom. |

| H on C9 | ~3.5 - 3.7 | Triplet | 2H | Strongly deshielded by adjacent electronegative Cl atom. |

¹³C NMR Spectral Analysis

In a proton-decoupled ¹³C NMR spectrum, each chemically unique carbon atom produces a single peak.[5] Based on the molecule's symmetry, we expect to see six distinct carbon signals. The chemical shifts are influenced by the electronegativity of nearby atoms (N, Cl).[6][7]

-

C7 (Methyl): The methyl carbon will appear at the highest field (lowest ppm) as it is the most shielded.

-

C3/C5 & C2/C6 (Piperazine): The piperazine ring carbons will appear in the aliphatic region. The carbons adjacent to the more electron-withdrawing chloroethyl-substituted nitrogen (C2/C6) are expected to be slightly downfield compared to those adjacent to the methyl-substituted nitrogen (C3/C5).

-

C8 & C9 (Ethyl): The carbons of the ethyl chain will be deshielded. C9, bonded to the chlorine, will be the most deshielded of the sp³ carbons.

Table 2: Predicted ¹³C NMR Data for 1-(2-Chloroethyl)-4-methylpiperazine

| Atom Label | Predicted δ (ppm) | Rationale for Chemical Shift |

|---|---|---|

| C7 | ~46 | Aliphatic carbon attached to nitrogen. |

| C3, C5 | ~53 | Piperazine ring carbons adjacent to N-methyl group. |

| C2, C6 | ~55 | Piperazine ring carbons adjacent to N-ethyl group. |

| C8 | ~57 | Deshielded by adjacent N1 atom. |

| C9 | ~42 | Strongly deshielded by adjacent Cl atom. |

Experimental Protocol: NMR Data Acquisition

This protocol provides a self-validating system for acquiring high-quality NMR data.

Figure 2. Standard workflow for NMR sample preparation and data acquisition.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of 1-(2-Chloroethyl)-4-methylpiperazine into a clean, dry vial.[8][9]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual signal should not overlap with analyte peaks.[10]

-

Vortex the vial until the sample is completely dissolved.

-

Prepare a Pasteur pipette by plugging it with a small amount of glass wool or a Kimwipe. Filter the solution directly into a high-quality 5 mm NMR tube to remove any particulate matter.[11][12]

-

Ensure the sample height in the tube is approximately 4-5 cm.[12] Cap the tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine, carefully setting the depth using the instrument-specific gauge.

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for magnetic field drift.[10]

-

Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, which is observed by optimizing the shape and symmetry of the lock signal.

-

Load a standard ¹H acquisition experiment. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.

-

Acquire the spectrum. For ¹³C, a much larger number of scans will be required due to the low natural abundance of the isotope.[8]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Spectral Interpretation

The IR spectrum of 1-(2-Chloroethyl)-4-methylpiperazine will be dominated by absorptions from C-H, C-N, and C-Cl bonds.

-

C-H Stretching: Strong, sharp peaks are expected in the 2800-3000 cm⁻¹ region, characteristic of sp³ C-H bonds in the methyl, ethyl, and piperazine ring moieties.

-

C-N Stretching: These vibrations for tertiary amines typically appear in the 1000-1250 cm⁻¹ region. They are often of medium to weak intensity.

-

C-Cl Stretching: The absorption for the C-Cl bond is expected in the fingerprint region, typically between 600-800 cm⁻¹. This peak can be a key diagnostic feature.[13]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 2950 - 2800 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |

| 1470 - 1440 | C-H Bend | CH₂ Scissoring | Medium |

| 1250 - 1000 | C-N Stretch | Tertiary Amine | Medium-Weak |

| 800 - 600 | C-Cl Stretch | Alkyl Halide | Medium-Strong |

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.[14][15]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Clean with a soft tissue dampened with isopropanol or ethanol and allow it to dry completely.[16]

-

Background Scan: With the clean, empty ATR anvil, acquire a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[17]

-

Sample Analysis: Place a small amount of the 1-(2-Chloroethyl)-4-methylpiperazine sample (a single drop if liquid, a few milligrams of powder if solid) directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the press arm to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Acquire Sample Spectrum: Collect the sample spectrum. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, raise the press arm, and thoroughly clean the sample from the crystal surface using a solvent-dampened tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed, particularly with Electron Ionization (EI), offers a molecular fingerprint that can be used for structural confirmation.[18][19]

Fragmentation Analysis

Upon electron impact, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation of piperazine derivatives is well-documented and typically involves cleavage of the bonds alpha to the nitrogen atoms.[20][21][22]

-

Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z 162. A smaller peak at m/z 164, with an intensity approximately one-third of the m/z 162 peak, is expected due to the natural abundance of the ³⁷Cl isotope. This M/M+2 pattern is a definitive indicator of a chlorine-containing compound.[23]

-

Alpha-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond adjacent to a nitrogen atom, leading to the formation of a stable iminium ion. The primary fragmentation is expected to be the loss of a chloromethyl radical (•CH₂Cl) from the molecular ion, although this is less common than ring fragmentation.

-

Piperazine Ring Fission: The most characteristic fragmentation for N-substituted piperazines involves the cleavage of the piperazine ring. A dominant fragment is often observed at m/z 99 . This corresponds to the [M - CH₂CH₂Cl]⁺ ion, resulting from the cleavage of the bond between N1 and the ethyl group. Another significant fragment is expected at m/z 70 , corresponding to the [C₄H₈N]⁺ fragment from the piperazine ring.

Figure 3. Proposed key fragmentation pathways for 1-(2-Chloroethyl)-4-methylpiperazine in EI-MS.

Table 4: Predicted Key Mass Fragments

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 162/164 | [C₇H₁₅ClN₂]⁺˙ | Molecular Ion (M⁺˙) |

| 99 | [C₅H₁₁N₂]⁺ | M - C₂H₄Cl (Loss of chloroethyl radical) |

| 70 | [C₄H₈N]⁺ | Piperazine ring fragment |

| 63/65 | [C₂H₄Cl]⁺ | Chloroethyl cation |

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing volatile and thermally stable compounds like 1-(2-Chloroethyl)-4-methylpiperazine.[24][25]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Filter the solution into a 2 mL GC vial.

-

-

GC Method Parameters:

-

Injector: Set to a temperature of ~250 °C. Use split or splitless injection mode depending on sample concentration.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Use Helium with a constant flow rate of ~1.0-1.5 mL/min.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This ensures separation from any impurities.

-

-

MS Method Parameters:

-

Ion Source: Use Electron Ionization (EI) at the standard 70 eV. Set the source temperature to ~230 °C.

-

Mass Analyzer: Scan a mass range that includes the expected molecular weight and fragments (e.g., m/z 40-200).

-

Data Acquisition: Acquire data in full scan mode to obtain complete mass spectra.

-

-

System Validation & Analysis:

-

Inject a solvent blank first to ensure the system is clean.

-

Inject the sample. The retention time of the peak for 1-(2-Chloroethyl)-4-methylpiperazine provides chromatographic identification.

-

Analyze the mass spectrum of the corresponding chromatographic peak. Compare the obtained spectrum with the predicted fragmentation pattern and check for the characteristic M/M+2 isotope pattern for chlorine.

-

Conclusion

The structural identity and purity of 1-(2-Chloroethyl)-4-methylpiperazine can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides a characteristic fragmentation fingerprint, including the crucial isotopic signature of chlorine. The protocols and interpretive guides detailed in this document provide a robust framework for the comprehensive characterization of this important synthetic intermediate, ensuring quality and consistency in research and drug development workflows.

References

-

Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. 3rd Edition. Wiley. [Link][3]

-

Goldenberg, D. P. (2016). Principles of NMR Spectroscopy: An Illustrated Guide. University Science Books. [Link][4][26][27][28]

-

McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. [18]

-

University of Reading. (n.d.). NMR Sample Preparation. [Link][12]

-

Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. [Link][10]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link][8]

-

University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure. [Link][16]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link][14]

-

University of Washington. (n.d.). Shimadzu FTIR Standard Operating Procedure. [Link][17]

-

Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. 2nd Edition. Wiley. [Link][29]

-

LibreTexts Chemistry. (2024). Interpreting Mass Spectra. [Link][30]

-

Medistri. (2022). Volatile Organic Compounds (VOCs) Analysis by GC/MS. [Link][31]

-

Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes. [Link][23]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link][6]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link][5]

-

PubChem. (n.d.). 1-(2-Chloroethyl)-4-methylpiperazine. [Link][2]

-

Wang, Z., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link][20]

-

Ancu, M., et al. (2013). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link][21]

-

Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. [Link][22]

-

Ramasamy, S., et al. (2005). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. [Link][13]

Sources

- 1. 1-(2-CHLORO-ETHYL)-4-METHYL-PIPERAZINE CAS#: 5753-26-4 [m.chemicalbook.com]

- 2. 1-(2-Chloroethyl)-4-methylpiperazine | C7H15ClN2 | CID 413791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. wiley.com [wiley.com]

- 4. redshelf.com [redshelf.com]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. organomation.com [organomation.com]

- 9. scribd.com [scribd.com]

- 10. depts.washington.edu [depts.washington.edu]

- 11. sites.bu.edu [sites.bu.edu]

- 12. research.reading.ac.uk [research.reading.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. mt.com [mt.com]

- 15. mse.washington.edu [mse.washington.edu]

- 16. utsc.utoronto.ca [utsc.utoronto.ca]

- 17. mse.iastate.edu [mse.iastate.edu]

- 18. Interpretation of Mass Spectra - Fred W. McLafferty, Frantisek Turecek - Google 圖書 [books.google.com.tw]

- 19. Interpretation of Mass Spectra by Fred W. McLafferty | Goodreads [goodreads.com]

- 20. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 21. researchgate.net [researchgate.net]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. youtube.com [youtube.com]

- 24. dem.ri.gov [dem.ri.gov]

- 25. resolvemass.ca [resolvemass.ca]

- 26. biblioshelfus.com [biblioshelfus.com]

- 27. vitalsource.com [vitalsource.com]

- 28. Principles of NMR Spectroscopy by David Goldenberg: 9781891389887 | PenguinRandomHouse.com: Books [penguinrandomhouse.com]

- 29. content.e-bookshelf.de [content.e-bookshelf.de]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

A Guide to 1-(2-Chloroethyl)-4-methylpiperazine: A Versatile Synthon for Advanced Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth analysis of 1-(2-Chloroethyl)-4-methylpiperazine, a pivotal building block in modern organic and medicinal chemistry. We will explore its fundamental reactivity, core mechanistic pathways, and strategic applications in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and troubleshooting strategies to optimize its use as a versatile synthon.

Introduction: The Strategic Importance of the Methylpiperazine Moiety

The piperazine ring is a ubiquitous structural motif found in a vast number of biologically active compounds and approved drugs, especially those targeting the central nervous system (CNS)[1]. Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved aqueous solubility and the ability to exist as a protonated cation at physiological pH, which can be crucial for target engagement. 1-(2-Chloroethyl)-4-methylpiperazine serves as a critical synthon, providing a reactive handle to efficiently introduce the valuable 4-methylpiperazin-1-yl-ethyl group onto a wide range of molecular scaffolds[2]. Its application streamlines synthetic routes, making it an indispensable tool in the drug discovery and development pipeline.

Physicochemical Properties & Safe Handling

Understanding the properties of 1-(2-Chloroethyl)-4-methylpiperazine and its common salt forms is essential for its effective use and safe handling in a laboratory setting.

| Property | 1-(2-Chloroethyl)-4-methylpiperazine | 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride |

| CAS Number | 39123-20-1[3] | 5753-26-4 |

| Molecular Formula | C₇H₁₅ClN₂[4] | C₇H₁₅ClN₂ · 2HCl |

| Molecular Weight | 162.66 g/mol [5] | 235.58 g/mol |

| Appearance | White to off-white solid[5] | Pale-yellow to Brown Solid |

| Storage | Store under inert gas at 2-8°C[5] | Store in a refrigerator |

Safety and Handling: 1-(2-Chloroethyl)-4-methylpiperazine and its salts are classified as hazardous substances that can cause severe skin burns, eye damage, and respiratory irritation. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All handling should be performed inside a chemical fume hood to avoid inhalation of dust or vapors.[6][7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][8]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]

Core Reactivity and Mechanism

The synthetic utility of 1-(2-Chloroethyl)-4-methylpiperazine stems from the reactivity of its 2-chloroethyl group, which acts as a potent electrophile for alkylation reactions.[9] The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[2]

In this pathway, a nucleophile (such as an amine, alcohol, or thiol) directly attacks the carbon atom bonded to the chlorine. The chlorine atom, being a good leaving group, is displaced, resulting in the formation of a new carbon-nucleophile bond.[2]

A key feature of β-chloroethylamines is their ability to undergo intramolecular cyclization to form a highly strained and electrophilic three-membered aziridinium ion.[9] This intermediate is rapidly attacked by nucleophiles, leading to ring-opening and product formation. This pathway can be dominant, especially with weaker nucleophiles, as the formation of the aziridinium ion is often the rate-limiting step.[9]

Synthetic Applications and Experimental Protocols

The primary application of this synthon is in N-alkylation reactions with primary or secondary amines.[10] However, it is also effective for O-alkylation of alcohols and phenols and S-alkylation of thiols.

Protocol 1: General N-Alkylation of a Secondary Amine

This protocol describes a general method for the N-alkylation of a secondary amine nucleophile, a common step in the synthesis of pharmaceutical intermediates.[10]

Materials:

-

Secondary amine substrate (1.0 eq)

-

1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride (1.2 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Water & Brine

Methodology:

-

To a solution of the secondary amine in anhydrous acetonitrile, add potassium carbonate. The base is critical to neutralize the HCl salt of the starting material and the acid generated during the reaction.

-

Add 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride to the suspension.

-

Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and remove the inorganic salts by filtration.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Perform a liquid-liquid extraction by partitioning the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine to remove residual water, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.[10]

Troubleshooting & Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of Mono-alkylated Product | • Di-alkylation of the nucleophile. • Formation of quaternary ammonium salts.[11] • Suboptimal temperature or reaction time. | • Use a precise 1:1 stoichiometry of reactants.[11] • Consider using a protecting group (e.g., Boc) if the nucleophile has multiple reactive sites.[11] • Systematically optimize temperature and reaction time. |

| Presence of Di-substituted Byproduct | • High reaction temperature favoring the thermodynamic product. • Use of a very strong base. • Prolonged reaction time.[11] | • Conduct the reaction at the lowest effective temperature. • Use a milder base, such as sodium bicarbonate (NaHCO₃).[11] • Monitor the reaction closely and stop it once the desired product is maximized.[11] |

| Reaction Fails to Proceed | • Nucleophile is insufficiently reactive. • Base is too weak or insoluble. • Inactive starting material. | • Add a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to generate a more reactive iodo-intermediate in situ. • Use a stronger base or a solvent that improves its solubility. • Verify the quality of the 1-(2-chloroethyl)-4-methylpiperazine synthon. |

Case Study: Synthesis of Olanzapine Impurities and Related Structures

Olanzapine is a widely used atypical antipsychotic medication.[12] While the primary industrial synthesis often involves the direct condensation of an intermediate with N-methylpiperazine, the study of its synthesis and potential impurities reveals reaction pathways where 1-(2-Chloroethyl)-4-methylpiperazine or similar reactive species could play a role, particularly in the formation of side products.[13][14]

For example, the synthesis of olanzapine derivatives for research purposes often involves the alkylation of desmethylolanzapine.[15] In this context, 1-(2-Chloroethyl)-4-methylpiperazine could be used to introduce the N-methylpiperazine moiety onto a different core structure to generate novel analogs for structure-activity relationship (SAR) studies. The protocols and principles described in this guide are directly applicable to such synthetic efforts, highlighting the synthon's role in the broader field of medicinal chemistry beyond a single target molecule.

Conclusion

1-(2-Chloroethyl)-4-methylpiperazine is a powerful and versatile synthon whose value is firmly established in organic synthesis. Its predictable reactivity, governed by SN2 and aziridinium ion-mediated pathways, allows for the efficient and strategic incorporation of the 4-methylpiperazine group, a key pharmacophore in many CNS-active drugs. By understanding its core mechanism, optimizing reaction conditions, and employing robust protocols, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics.

References

- Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaGBSMhHZoQhgZl5L8ajNm8bfNkfzDEvKC1p9LdqdfFQ0O0UQHtxcG4NegYZ7sGjzZL3C9ylZPyqSSgGKHzAXB2CB_QK1Bm1DbLX9Utt7KIk2KRaEDnXv7a8AjdOJQx3NqwbkvcUlq3FbgBbAjErbpnIyxBd3FKCK5N1bEed_YlxO7Y3Z6Qz-0PRh8cFQEMEd-7fwsYIJWzVlA8Q7ZLrvfM02WpingIPPWQz-515mxf1KAGzdB54SAGXci]

- Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGANrAkAg5MLWwVAZUvJRvJ3HKkN1DpSiF3wDwceSZUqHxik0DLpmApMo69rShTr1xVE7aFyjeis4F6HHBYHuDBqGzgw0k3W37fZgUnJMN71LBK921CiVxOlU_Ohg9FKWNpeJZYtRaAsZwUggPmbTD1LrNiqiRU2IeQdqR_-gRDFMD32EpRCvupUVOzyEXD_BucVqJRVy8EGCQwxGcAEf98yPYssmnUaPU--foCveozAwRX4kQ4]

- SAFETY DATA SHEET - 1-[2-(Morpholin-4-yl)ethyl]piperazine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdZ2CW5DuWYdklgli-il9J1pAxiE_ByTKOJ_fUsIAowTMccuJLqlHuOOT8iOc7u5UfHbGWgsgYQWx_Giwu74sH1S4hx0Q3v0kVox-_y-TXu20QzR5HTvOycHwOCPZiYuQhLdKCY6UhXaRI_97ObicZYNP4F6SX1GVIVjjluFRvaldZpHvYPTZr_i2HAIG3fjLNHBcaF9rukbhwcmcdVka8kI-R56ITwrIpoc7Het-dMHRZlyVUeDolYgOkgOHvMtzjrQuKrFSC9NzqZX76eKQ3pawzJbQ=]

- 1-(2-chloro-ethyl)-4-methyl-piperazine. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP6lbppHtWcucq2VovDxgd9VFc4cM9pr2ysMtxt8Jua2W7oB5U0GCXx4KmlsJj3wPciL123iyoZG6TF-e4qruh6VfLhO69abBt6Jy_RfsrlW0yGfMmHNRB5aHEhtotsUV4JUERFvzmZVid-kd-OagKiEb50sUjhoFL7l8pQbroOg==]

- 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExo8HVjVWJX8llP7nZ3Cy9LMQ9iZeNviXgbhO8frT4u6bpVbzX6SpZ3XMm3MvzfX4uHf51ybaPNfEj8Tw3UyQDqun0nwLvg16jQ0t12fMRNZHKbqiphVpGJHmAjmt-IxFSDP31CJOfU9x7Dz3BoCR4JufHHcB2l_Q3THX4X_fCgINQUyS1cT3gjLMIia2geSPQsw==]

- 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhzveJ0kwVfVHeGtRR-yk0bQho3hjfwVAgRE9AQ_WbywBac2YqfzHSsCKPdAlc3eFNTFtzOWAJBECFBxCelrR3VAU2tEG_Vb_-X4fDt-kGkvh_TotyXxs_LG50_7NzeCnMxwSydWDsMFYu1BsybJhPZ8GESzxT8BA9LdRygJd_SFzbddFg668vCXQz0ZY_yFWycMTdE1k=]

- SAFETY DATA SHEET - 1-(2-Chloroethyl)piperidinium chloride. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOedqHZVRSQ09P6i7oJmVMG92lGjO5QOrMkrSvqtDoqLEJH22JDsOn2xlNqlIjHoxP3n-1Onzef72AJQnIF_rE4okhvCLCoG93ChYxZCUQKTisEx3DmgzkL6BqhQ9N_lLLGbm-mUk30bJbur7edvS-4mx8ovVZh2JSI0jTXqLNu7QZEahpVLxaeFqJ3IDRrnE=]

- Material Safety Data Sheet. Henkel. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF09Tg7F7SsXIkHy-nGQffbTDRYeXMPT7FO_HoHbC4AYFb3srrBNNNSZeNH96mYZDSDYps3L70N1XtZXowKPR9S5hLhWrXf7KqhSRpeUShjDmWTdwDQqDjxH__N7oQUsMsgHN6mbPjcpsZWf84l3GI6jw3rGlF62Qg=]

- Chemical Safety Data Sheet MSDS / SDS - 1-(2-Chloroethyl)-4-Methylpiperazine. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSD64YUaHi05hRfaakxvzzgUmmkZjYWn_KQ1xF2N2qMov-NWaJTAl5Hz7ZCKwE2DcKQpsOWwVGqEQ75I97PXyWcvUKuH5D1M9zJ-25LT5HHYAenoCfBRutz7qn2IfzUUxHcMey7X3MNssvue-oq56RRT2_tYHjvGSfEnC0QEgsWejD]

- Application Notes and Protocols for the Reaction of 1-(2-chloroethyl)piperazine Hydrochloride with Primary Amines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvP82e4N0CvyQCUGjzj_jatiAqC0Sjjrd2OI7dUnpFwf4Zat4w5fdwqJs_OqYoLdHil_1V8M52_6liJt5N_sZI-NFFrBlQk3iKPbEi6d8HqPkCaGZr_NFuzWyejbNnfT2HUUJaxi5nKymj6C0be-YmVrepA0JPqeMwv5ET_fW_f4bRdQgOVc6t0o9mGvQv1fiEGCOik4KPgtjDiaBOSDi7JHQD75sKLxcK9FdFHSUJJl3rtEmHg8-QoMsBMkc2GhdRUicHu8ZA9hJ1NqIa]

- A Comparative Guide to the Synthetic Applications of 1-(2-chloroethyl)piperazine Hydrochloride and Bis(2-chloroethyl)amine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6ASZb9tI4wXxebKiE30cfXDdwwuPlOCFLlxmOcWd7051Hx5cQJE19-KWt6dkxhI6xI4rEH4YThWVTPofeqwNM1Oz38hRI0VOmksqxvZR8R8Pa79q7jOKmUhelD1KeZbzTS_v7VtRIJKVy074V_yye8fFyxzThwI8w77VAIjXbScSSl_lnVBdzHK2kPpqJYeOGwHIZ-DKbyG4S5D4tAXlMavZ-tfyOSLZ2u0spiz_CRMhPI6rskbj4JOsAryTe73-Xe4Z-Yc1gKQlUtqlpOc-q8dzwhOg2]

- Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac. Drugsynthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb8wMf8jgYPCu8t1hXEvWgkIFEHNgNTwjWKFvywZ6hou5QK2zA04O9CD8pTCDJ2CugzYU5bRSKEz_a3MB1q2kR0xHBRGRkaKxeFWGUO7ax_8AkihgItlAhZLw-FroafQQyIbtSO9N8tbhlyvZxxNsxag==]

- Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc3qHuZRwmDxIPJk91XDG63CbUSLmOK5jrR3MlqNoTUBIPcWN7mzi2Sn_KoUojB8hwtZIWNl3Ev3zCffDbkbU1r0LUkPeCOjwWC3LLdGywuRJJkmIswaUaAEgkB5qPARfk-PrrFRWjJanKB_P-5SyvXE-6x0gUCQgwnMCjibRVyN4zZyZ9mVRZ]

- The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt5V86JjGGR2VhzwkFB0GajM9Uvt68WvoHQ-VEUQtrosApc2LnwK1ec_wft1_8x6BfuSxzdywUVb5vD1H4QVxN6zaujitx9YuSHHgjDPMPqEtp2U5ERy7Cq0hIy4pxEQUaFvBZPzgppm3nrQ9r9TanRL3sLDQYky7WXNJe3v3p1zX0VXmCSBnKs0waXtjeu2tY7P6WeazZcNJlIR3xljMAyy_HtG1QsbgJ4wQZR89B6nKNo1tzXrmHWHGqFWcr9QBKYUaWRDlr_w==]

- Processes for the synthesis of olanzapine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEE9-XTM4qkHKFL0dkE1ExMROwRnHMZgE6WqmcWglSE3GAyh8-hz49P6-vl19f3Dt6RR9vVvIRWBY7nWIwgRN96keK5teIG-t9wLMuvMI8Hw-akP9Pf2ruLodxYDpdS3_VgrjpuDa5Lb5Q]

- Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKovo_iVoEmxjpZklHoJpzOTfinnI_TcH2rVWwtWopsM_XC9cvzah0DMrVYiHH-hSRpNlEWCCK9lSkbgzZcBSGrj1MpK23GnUqhu3qidyofS4041Oc07UmLkQjGkdM_C5UNJuA7-FNMho6-_c=]

- 1-(2-Chloroethyl)-4-Methylpiperazine - Safety Data Sheet. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEYTwlUnYZz3oHi_Mg01w4CLUSBVtNnrpAMDIcJgUiQnUQ0ia2kWciKlkpPs1lwaTrQZEJ-NX21AsoWO0jcc8Ig0eEcOwKKCxBFm0Qe5GJhLORsIshs17WmOedRiSVt9Mel1XU6eclTuBb9BmWoPjjexPXNCfS1Byq0OJd5Rtv4Q8O]

- 1-(2-Chloroethyl)-4-methylpiperazine. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpoTndhm876I21xXCHdpb7aFP_bbixT-QkpFifPiM6L6Gcc8miVSF5Ssz8CdZBaXhczjzdsnVXnrywX6ug9OZRYx3gSu_T72DZ10roZH4u5Xc04LB2zSRY0ZZVXjWHvYgmv5DkzErD4chf_8mUv4iXbM7wXtgW75lFnXV15aRN6QTo5eDfm7vu]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 1-(2-Chloroethyl)-4-methylpiperazine | C7H15ClN2 | CID 413791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-CHLORO-ETHYL)-4-METHYL-PIPERAZINE CAS#: 5753-26-4 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac-药物合成数据库 [drugfuture.com]

- 14. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 15. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride

This guide provides a comprehensive technical overview of the physical properties of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the structural and physicochemical characteristics of this compound, offering not only available data but also detailed, field-proven methodologies for their experimental determination. The emphasis is on the practical application of these properties in a research and development setting, underscoring the causality behind experimental choices and ensuring scientific integrity.

Introduction and Core Chemical Identity

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. The presence of a reactive chloroethyl group and a methyl group on the piperazine scaffold makes it a versatile building block in organic synthesis, particularly for the introduction of the 4-methylpiperazine moiety into larger molecules.[1] Its hydrochloride salt form generally enhances its stability and aqueous solubility compared to the free base.[1][2]

The accurate characterization of its physical properties is paramount for its effective use in drug discovery and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability of the final active pharmaceutical ingredient (API).

Structural and Molecular Information

A foundational understanding of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride begins with its chemical structure and fundamental molecular properties.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-chloroethyl)-4-methylpiperazine;hydrochloride | [3] |

| Synonyms | 1-(2-Chloroethyl)-4-methylpiperazine HCl | [3] |

| CAS Number | 126055-32-1 | [1][3][4][5][6][7][8] |

| Molecular Formula | C7H16Cl2N2 | [1][3][5] |

| Molecular Weight | 199.12 g/mol | [3][5][9] |

| Physical Appearance | Pale-yellow to Brown Solid | |

| Related CAS Number | 5753-26-4 (dihydrochloride) | [9][10][11][12][13] |

Thermal Properties: Melting Point Determination

Causality Behind Experimental Choice: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of pharmaceutical compounds.[14] Unlike traditional melting point apparatus, DSC provides a wealth of information beyond just the melting temperature. It measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of the enthalpy of fusion (the energy required to melt the solid) and the observation of other thermal events such as glass transitions, crystallization, and decomposition.[14][15] This comprehensive thermal profile is invaluable for understanding the solid-state properties and stability of the material.

Experimental Protocol: Melting Point Determination by DSC

Objective: To determine the melting point and enthalpy of fusion of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride.

Materials:

-

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride sample (2-5 mg)

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

-

High-purity indium standard for calibration

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan with a lid using a crimper. This is crucial to prevent any loss of volatile substances during heating.

-

Reference Pan: Place an empty, sealed aluminum pan in the reference position of the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature significantly above the melting point (e.g., 250 °C).[16]

-

Maintain a constant flow of an inert purge gas, such as nitrogen, throughout the experiment to prevent oxidative degradation.

-

-

Data Analysis: The resulting DSC thermogram will show a peak corresponding to the melting of the sample. The onset temperature of this endothermic peak is taken as the melting point. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).

Diagram 1: Experimental Workflow for DSC Analysis

Caption: Workflow for determining the melting point of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride using DSC.

Solubility Profile

The solubility of a drug intermediate is a critical parameter that influences its reactivity in solution, purification by crystallization, and the formulation of the final drug product. As a hydrochloride salt, 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is expected to have good solubility in aqueous media.[1] Piperazine itself is freely soluble in water.[17][18][19]

Causality Behind Experimental Choice: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[17] It is a robust and reliable technique that ensures the solution has reached saturation, providing a true measure of the compound's solubility in a given solvent at a specific temperature. This method is particularly important in pharmaceutical development for accurately assessing the biopharmaceutical properties of a compound.

Experimental Protocol: Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride in water.

Materials:

-

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

-

Distilled or deionized water

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of water in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Place the vials on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[17]

-

Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.[17]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Analyze both the standards and the filtered sample solution by a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the sample solution by interpolating its response from the calibration curve. This concentration represents the equilibrium solubility.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride, both ¹H and ¹³C NMR are essential for structural verification.

The proton NMR spectrum is expected to show distinct signals for the methyl group, the piperazine ring protons, and the chloroethyl group protons. The chemical shifts will be influenced by the presence of the electron-withdrawing chlorine atom and the protonated nitrogen atoms.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N-CH₃ | ~2.9 | Singlet | 3H |

| Piperazine ring protons | ~3.2 - 3.8 | Multiplets | 8H |

| -N-CH₂-CH₂-Cl | ~3.0 | Triplet | 2H |

| -N-CH₂-CH₂-Cl | ~3.9 | Triplet | 2H |

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~45 |

| Piperazine ring carbons | ~50 - 55 |

| -N-CH₂-CH₂-Cl | ~58 |

| -N-CH₂-CH₂-Cl | ~40 |

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the accurately weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial. Ensure complete dissolution.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Data Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H spectrum.

-

Acquire the proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the chemical shifts to the residual solvent peak.

Diagram 2: Logical Relationship of Protons for NMR Interpretation

Caption: Simplified representation of the proton environments in 1-(2-Chloroethyl)-4-methylpiperazine for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H⁺ stretch (from hydrochloride) | 2400-2700 | Broad, Strong |

| C-H stretch (aliphatic) | 2800-3000 | Medium to Strong |

| C-N stretch | 1100-1300 | Medium |

| C-Cl stretch | 600-800 | Medium to Strong |

Note: These are general ranges and the actual spectrum may show more complex patterns.

For solid samples, the potassium bromide (KBr) pellet method is a widely used technique in FTIR spectroscopy.[20][21][22][23] KBr is transparent to infrared radiation over a wide range of wavenumbers and, when pressed under high pressure, forms a transparent disc that can be analyzed by transmission.[23] This method allows for the acquisition of a high-quality spectrum of the solid-state material.

Objective: To obtain an FTIR spectrum to identify the functional groups.

Materials:

-

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride (1-2 mg)

-

Spectroscopic grade KBr powder (200-300 mg), dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Pellet Formation:

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment or a blank KBr pellet.

-

Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the functional groups in the molecule.

Conclusion

References

- Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis.

- Benchchem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.

- SINTEF. (n.d.). Solid liquid solubility of piperazine.

- CymitQuimica. (n.d.). CAS 126055-32-1: 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride.

- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- Research Article. (2021).

- Shimadzu. (n.d.). KBr Pellet Method.

- Ambeed. (n.d.). 5753-26-4 | 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride | Inorganic Salts.

- Sigma-Aldrich. (n.d.). 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride | 5753-26-4.

- BLDpharm. (n.d.). 5753-26-4|1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride.

- Santa Cruz Biotechnology. (n.d.). 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | CAS 5753-26-4 | SCBT.

- Wikipedia. (n.d.). Piperazine.

- Solubility of Things. (n.d.). Piperazine.

- Clearsynth. (n.d.). 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | CAS No. 5753-26-4.

- Benchchem. (n.d.). A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis.

- Parchem. (n.d.). Piperazine, 1-(2-chloroethyl)-4-methyl-, hydrochloride (1:1).

- G.AMPHRAY LABORATORIES. (n.d.). 12.0 Piperazine Dihydrochloride.docx.

- ChemicalBook. (n.d.). 1-(2-Chloroethyl)-4-Methylpiperazine hydrochloride | 126055-32-1.

- abcr Gute Chemie. (n.d.). AB439404 | CAS 126055-32-1.

- PubChem. (n.d.). 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112.

- Nanjing Bike Biotechnology Co., Ltd. (n.d.). 1-(2-Chloroethyl)-4-methylpiperazinehydrochloride. Retrieved from Nanjing Bike Biotechnology Co., Ltd website.

- ChemicalBook. (n.d.). 1-(2-Chloroethyl)-4-Methylpiperazine hydrochloride.

- Google Patents. (n.d.). Synthesis of 1-(2-chloroethyl)-4-(2-methylbenzyl)piperazine dihydrochloride.

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- UNODC. (n.d.).

- Simon Fraser University. (n.d.). Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry.

- NIST. (n.d.). Piperazine monohydrochloride.

- Molecules. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.

- Ingenta Connect. (n.d.). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines.

- Google Patents. (n.d.). CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.

- RSC Publishing. (2018).

- RSC Publishing. (2018).

- PubChem. (n.d.). 1-(2-Chloroethyl)-4-methylpiperazine | C7H15ClN2 | CID 413791.

- ChemicalBook. (n.d.). 1-(2-Chloroethyl)-4-Methylpiperazine hydrochloride | 126055-32-1.

- PubChem. (n.d.). Piperazine | C4H10N2 | CID 4837.

- NE 125L. (2006). Experiment 3.

- Indian Journal of Pure & Applied Physics. (n.d.).

- Benchchem. (2025). A Comparative Guide to the Characterization of N-Methylpiperazine and its Deuterated Analog, N-Methylpiperazine-d4, using NMR and Mass Spectrometry.

- ResearchGate. (n.d.).

- UW-Madison Libraries. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry Contents.

- Polymer Letters. (n.d.). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides.

- Journal of Visualized Experiments. (n.d.).

- Brazilian Journal of Pharmaceutical Sciences. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.

- ABacipharmTech. (n.d.). 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride.

- Chemistry LibreTexts. (2023).

- PubChem. (n.d.). 1-Methylpiperazine | C5H12N2 | CID 53167.

Sources

- 1. CAS 126055-32-1: 1-(2-Chloroethyl)-4-methylpiperazine hydr… [cymitquimica.com]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. 1-(2-Chloroethyl)-4-Methylpiperazine hydrochloride | 126055-32-1 [chemicalbook.com]

- 6. 1-(2-Chloroethyl)-4-methylpiperazinehydrochloride | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 7. 1-(2-Chloroethyl)-4-Methylpiperazine hydrochloride CAS#: 126055-32-1 [chemicalbook.com]

- 8. 1-(2-Chloroethyl)-4-Methylpiperazine hydrochloride | 126055-32-1 [m.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. 5753-26-4 | 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 11. 5753-26-4|1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride|BLD Pharm [bldpharm.com]

- 12. clearsynth.com [clearsynth.com]

- 13. abacipharma.com [abacipharma.com]

- 14. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 16. scielo.br [scielo.br]

- 17. benchchem.com [benchchem.com]

- 18. Piperazine - Wikipedia [en.wikipedia.org]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 21. pelletpressdiesets.com [pelletpressdiesets.com]

- 22. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 23. shimadzu.com [shimadzu.com]

The Strategic deployment of 1-(2-Chloroethyl)-4-methylpiperazine in Modern Medicinal Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of 1-(2-chloroethyl)-4-methylpiperazine, a pivotal building block in contemporary medicinal chemistry. We will explore its synthesis, physicochemical properties, and critically, its versatile role as a key intermediate in the preparation of numerous active pharmaceutical ingredients (APIs), with a particular focus on agents targeting the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of the Methylpiperazine Moiety

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] Its basic nature allows for the formation of water-soluble salts, enhancing bioavailability, while the six-membered heterocyclic structure can adopt a stable chair conformation, providing a rigid framework for precise interaction with biological targets. The introduction of a methyl group at the N4 position, as in 1-(2-chloroethyl)-4-methylpiperazine, subtly modulates the basicity of the distal nitrogen, influencing its pKa and, consequently, its binding characteristics and pharmacokinetic profile. This guide will delve into the synthetic utility of 1-(2-chloroethyl)-4-methylpiperazine, a reagent that masterfully installs this valuable pharmacophore.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in drug development. The properties of 1-(2-chloroethyl)-4-methylpiperazine and its commonly used dihydrochloride salt are summarized below.

| Property | 1-(2-Chloroethyl)-4-methylpiperazine | 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride |

| CAS Number | 39123-20-1[2] | 5753-26-4[3] |

| Molecular Formula | C7H15ClN2[2] | C7H17Cl3N2 |

| Molecular Weight | 162.66 g/mol [3] | 235.58 g/mol |

| Appearance | White to off-white solid | Pale-yellow to brown solid |

| Boiling Point | Not readily available | Decomposes |

| Melting Point | Not readily available | ~300 °C (decomposition)[3] |

| pKa | Estimated from 1-methylpiperazine (pKa1: ~4.94, pKa2: ~9.09)[4][5][6][7] | Not applicable |

| Solubility | Soluble in chloroform and methanol.[7] | Soluble in water and alcohols like ethanol and isopropanol; sparingly soluble to insoluble in cold acetone.[8] |

Spectral Data Interpretation

Accurate characterization of starting materials is a cornerstone of synthetic chemistry. Below are the expected spectral characteristics for 1-(2-chloroethyl)-4-methylpiperazine.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet around 2.2-2.3 ppm), the piperazine ring protons (multiplets in the 2.3-2.8 ppm range), and the chloroethyl group (two triplets, one around 2.7-2.8 ppm for the methylene adjacent to the piperazine nitrogen and another downfield around 3.6-3.7 ppm for the methylene bearing the chlorine).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon (around 46 ppm), the piperazine ring carbons (typically in the 53-55 ppm range), and the chloroethyl group carbons (one around 57-58 ppm and the carbon attached to chlorine further downfield around 42-43 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the alkyl groups in the 2800-3000 cm⁻¹ region, C-N stretching, and C-H bending vibrations.

-